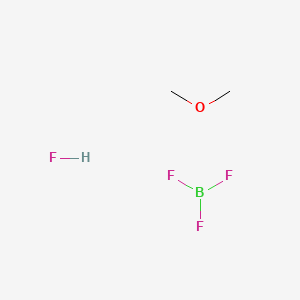
Methoxymethane;trifluoroborane;hydrofluoride
Overview
Description
Methoxymethane;trifluoroborane;hydrofluoride, also known as tetrafluoroboric acid dimethyl ether complex, is a chemical compound with significant applications in various fields. This compound is a complex formed between methoxymethane (dimethyl ether), trifluoroborane (boron trifluoride), and hydrofluoride. It is known for its unique chemical properties and reactivity, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methoxymethane;trifluoroborane;hydrofluoride involves the reaction of methoxymethane with trifluoroborane in the presence of hydrofluoride. This reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:
Methoxymethane and Trifluoroborane Reaction: Methoxymethane is reacted with trifluoroborane in a suitable solvent.
Addition of Hydrofluoride: Hydrofluoride is then added to the reaction mixture to form the complex.
Purification: The resulting complex is purified through distillation or crystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
Methoxymethane;trifluoroborane;hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one of its components is replaced by another chemical group.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Lewis Bases: Such as amines and phosphines, which can react with the boron center.
Solvents: Including ethers and hydrocarbons, which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include substituted boron compounds and various organic derivatives .
Scientific Research Applications
Methoxymethane;trifluoroborane;hydrofluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methoxymethane;trifluoroborane;hydrofluoride involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to form stable complexes with various chemical species, facilitating a range of chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Ether:
Boron Trifluoride: A strong Lewis acid used in various chemical reactions, but without the ether component.
Tetrafluoroboric Acid: Contains the boron and fluoride components but lacks the methoxymethane moiety
Uniqueness
Methoxymethane;trifluoroborane;hydrofluoride is unique due to its combination of methoxymethane, trifluoroborane, and hydrofluoride, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a broader range of reactions and applications compared to its individual components.
Properties
IUPAC Name |
methoxymethane;trifluoroborane;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O.BF3.FH/c1-3-2;2-1(3)4;/h1-2H3;;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHHTLFIJTTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.COC.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67969-83-9 | |
| Record name | Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[methane] (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen tetrafluoroborate(1-), compound with methyl ether (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


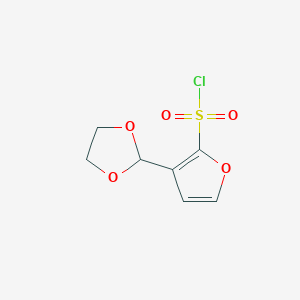
![1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B1627006.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride](/img/structure/B1627009.png)
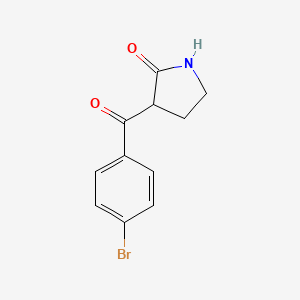
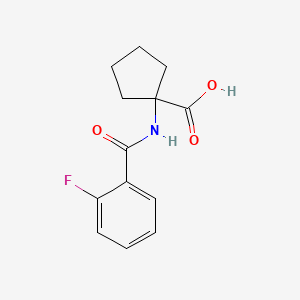
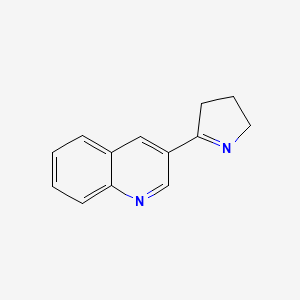
![2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine](/img/structure/B1627019.png)
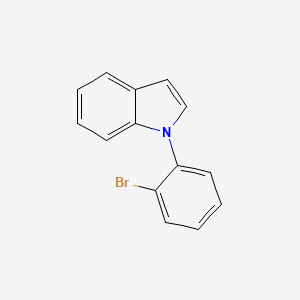
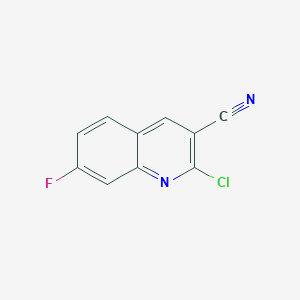
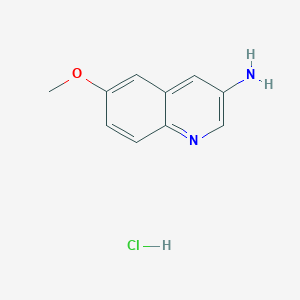
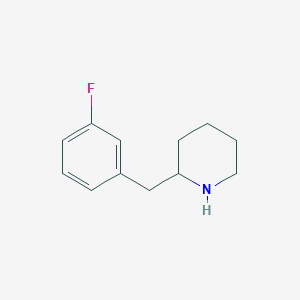

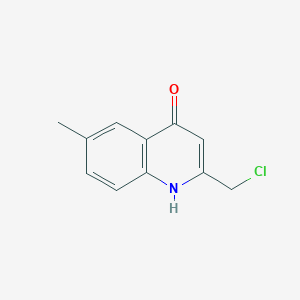
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine](/img/structure/B1627028.png)
